molecular formula C10H22ClNO2 B1397497 3-[(2-Propoxyethoxy)methyl]pyrrolidine hydrochloride CAS No. 1220018-79-0

3-[(2-Propoxyethoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1397497
CAS RN: 1220018-79-0
M. Wt: 223.74 g/mol
InChI Key: PWPPICJKUVAXJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-[(2-Propoxyethoxy)methyl]pyrrolidine hydrochloride” consists of a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Scientific Research Applications

Drug Discovery and Development

Pyrrolidine derivatives are often explored in drug discovery due to their potential biological activities. They can serve as building blocks for pharmaceuticals targeting various diseases. For example, they may be used in developing treatments for autoimmune diseases by acting as inverse agonists of specific receptors like RORγt .

Pharmacotherapy

Some pyrrolidine alkaloids exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These compounds could be used in pharmacotherapy to treat or manage conditions such as diabetes, cardiovascular diseases, and hypertension .

Chemical Synthesis

Pyrrolidine derivatives can be synthesized through various methods and serve as intermediates in the production of more complex chemical structures. This is crucial in creating compounds with desired properties for research or industrial use .

Biological Research

In biological research, pyrrolidine derivatives can be used to study enzyme reactions, receptor-ligand interactions, and other biochemical processes. They can help in understanding the underlying mechanisms of diseases and the effects of drugs .

properties

IUPAC Name

3-(2-propoxyethoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-2-5-12-6-7-13-9-10-3-4-11-8-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPPICJKUVAXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Propoxyethoxy)methyl]pyrrolidine hydrochloride

CAS RN

1220018-79-0
Record name Pyrrolidine, 3-[(2-propoxyethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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